(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide is a compound that features an amino group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the specific reaction but often involve controlled temperatures and the use of solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted thiazole derivatives.
Scientific Research Applications
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide include other thiazole derivatives and amino acid derivatives. Examples include:
- 3-amino-4-methylthiazole
- 3-amino-2-thiazolylacetic acid
Uniqueness
This compound is unique due to its specific structure, which combines an amino group with a thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-4(1-6(8)10)5-2-11-3-9-5/h2-4H,1,7H2,(H2,8,10)/t4-/m1/s1 |
InChI Key |
ZGAJNWVJHKVBRT-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(N=CS1)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=C(N=CS1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.